8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, including the preparation of N-8-arylpiperazinylpropyl derivatives and amide derivatives. These compounds have been synthesized to explore their potential as ligands for various receptors, indicating their complex synthesis procedures and the potential for pharmacological application (Zagórska et al., 2009)(Zagórska et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is critical for their interaction with biological targets. Structural analysis through X-ray crystallography and molecular modeling has been conducted to understand the configuration and conformation of these molecules, especially in relation to their receptor binding and activity (Šimo et al., 1998)(Šimo et al., 1998).
Chemical Reactions and Properties
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit a range of chemical reactions due to their complex structure, including nucleophilic substitution and cyclization reactions. These reactions are essential for their synthesis and modification, leading to various derivatives with different pharmacological activities (Green-Buckley & Griffiths, 1977)(Green-Buckley & Griffiths, 1977).
Scientific Research Applications
Unnatural Base Pairs for Synthetic Biology
Research into the development of unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications highlights the exploration of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, which share a structural motif with the compound . These studies emphasize the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. The developed unnatural base pairs, due to their preferable properties, have shown potential in enhancing the capabilities of synthetic biology, indicating a broad area of application for structurally similar compounds (Saito-Tarashima & Minakawa, 2018).
High-Performance Thin-Layer Chromatography (HPTLC)
Another area of application is in the development of specific and sensitive HPTLC assay methods for the determination of pharmaceutical compounds. Although the study specifically targets linagliptin, a compound with a purine structure similar to the compound of interest, it underlines the relevance of advanced chromatographic techniques in pharmaceutical research. These methods are crucial for the quality control and stability testing of pharmaceutical compounds, showcasing the indirect relevance of structurally related compounds in enhancing analytical methodologies (Rode & Tajne, 2021).
Novel Research Strategies in Medicinal Chemistry
The exploration of hydantoin derivatives in medicinal chemistry, where the hydantoin scaffold is valued for its diverse biological and pharmacological activities, highlights the potential of compounds with complex heterocyclic structures, such as the one , in drug discovery. These compounds are crucial in the synthesis of non-natural amino acids and their conjugates with potential medical applications, indicating a wide range of therapeutic possibilities (Shaikh et al., 2023).
Ionic Liquid-Based Catalysts for CO2 Conversion
Research into tuning ionic liquid-based catalysts for CO2 conversion into valuable chemicals points to the innovative use of complex compounds in catalysis. This area of application demonstrates the potential of compounds with unique functionalities in addressing environmental challenges through chemical conversions, offering a path toward sustainable chemistry solutions (Zhang et al., 2023).
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13(2)9-10-25-20(28)18-19(24(4)22(25)29)23-21-26(18)12-14(3)27(21)16-8-7-15(30-5)11-17(16)31-6/h7-8,11-13H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBQKCBCSDOYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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